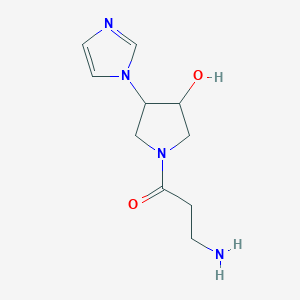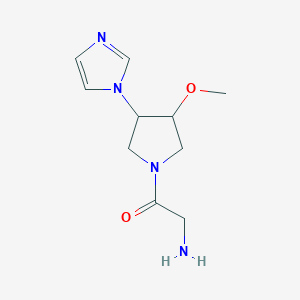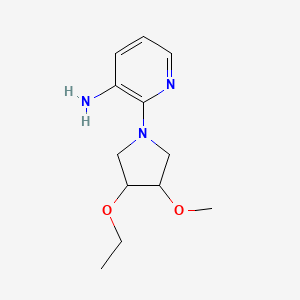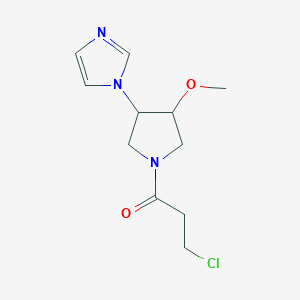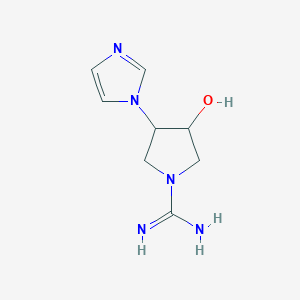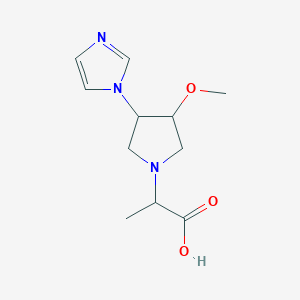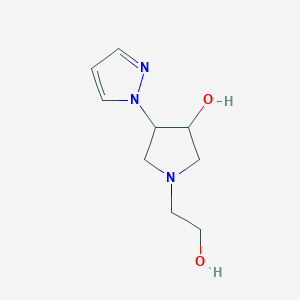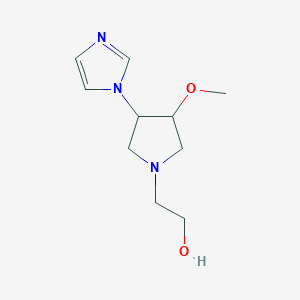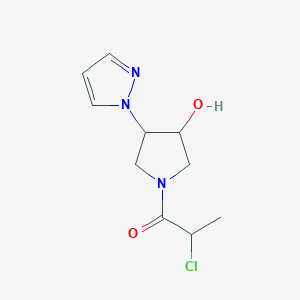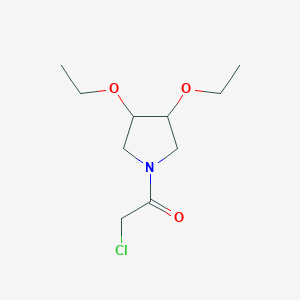![molecular formula C12H18N2O2 B1478342 2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097992-73-7](/img/structure/B1478342.png)
2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
説明
Synthesis Analysis
A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .Molecular Structure Analysis
The molecular structure of “2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The compound can be synthesized via a [3+2] cycloaddition reaction of 2H-azirines with maleimides . This reaction is promoted by visible light and is efficient and environmentally friendly .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” are not explicitly mentioned in the available resources .科学的研究の応用
Organic Electronics and Polymer Semiconductors
Synthesis and Properties of Polymer Semiconductors
The synthesis of copolymers using pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) with a quaterthiophene unit has led to conjugated polymers that exhibit high LUMO levels and promising p-channel charge transport performance in organic thin film transistors, demonstrating hole mobility up to 0.013 cm² V⁻¹ s⁻¹ (Guo, Sun, & Li, 2014).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing pyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized, showcasing strong photoluminescence and higher photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).
Material Science and Photovoltaics
High Mobility Organic Thin Film Transistors
The development of copolymers based on DPP derivatives has shown significant improvements in hole mobility in organic thin film transistors, with recorded mobilities as high as 1.54 cm² V⁻¹ s⁻¹, highlighting the role of structural disorganization in enhancing electronic properties (Li et al., 2011).
Organic Photovoltaic Cells
Pyrrolo[3,2-b]pyrrole-2,5-dione, an electron-deficient unit, has been identified as a promising electron donor material for OPVs. The synthesized low band gap molecules have demonstrated effective power conversion efficiency, underscoring their potential in solar cell applications (Song et al., 2013).
Crystal Structure Analysis
Crystal Structure Determination
Studies focusing on the crystal structure of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives offer insights into the molecular geometry and potential strain effects within the planar fused ring system, which can be crucial for understanding the material's electronic properties (Arnold et al., 1991).
Safety And Hazards
将来の方向性
A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of the imide cycle . This could potentially open up new avenues for the synthesis of “2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” and related compounds.
特性
IUPAC Name |
5-cyclohexyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h8-10,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHULFSVAABFCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CNCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





